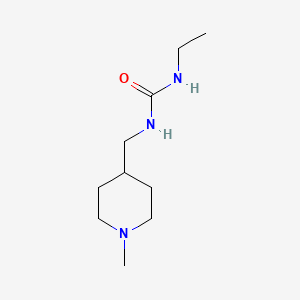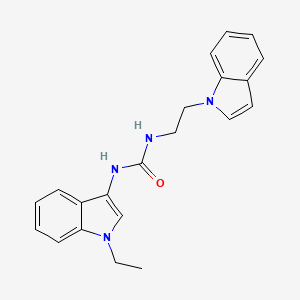![molecular formula C20H20N2O4 B2389166 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamid CAS No. 905667-96-1](/img/structure/B2389166.png)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring, a pyrrolidinone ring, and a benzamide group
Wissenschaftliche Forschungsanwendungen
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with its targets (cholinesterase enzymes) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance cholinergic transmission in the nervous system .
Biochemical Pathways
The affected biochemical pathway is the cholinergic pathway in the nervous system. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects can include improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Result of Action
The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some benzodioxane bearing sulfonamides are known to inhibit carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Cellular Effects
Based on its structural similarity to other benzodioxane compounds, it may influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is not well-defined due to the lack of specific studies. Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo dioxin ring, followed by the formation of the pyrrolidinone ring, and finally the attachment of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, automated synthesis, and purification techniques to produce large quantities efficiently. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives and molecules containing the dihydrobenzo dioxin ring. Examples are:
- 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives
- N-substituted benzamides
- Pyrrolidinone-containing compounds
Uniqueness
What sets N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide apart is its combination of these structural motifs, which imparts unique reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-2-4-14(5-3-13)20(24)21-15-10-19(23)22(12-15)16-6-7-17-18(11-16)26-9-8-25-17/h2-7,11,15H,8-10,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUIGKYRLDUVOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)
![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2389087.png)
![1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2389088.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2389089.png)
![2-(4-Chlorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2389092.png)

![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)
![Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2389097.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2389102.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)

